2-丁氧基苯甲醛

描述

Synthesis Analysis

The synthesis of 2-Butoxybenzaldehyde and its derivatives can involve various chemical pathways, including palladium-catalyzed C-H activation and ortho-bromination of substituted benzaldoximes. For example, a selective ortho-bromination process has been developed, utilizing palladium-catalyzed C-H activation as a key step, leading to the synthesis of substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011). Such methodologies highlight the versatility and efficiency of modern synthetic routes in producing 2-Butoxybenzaldehyde and its analogs.

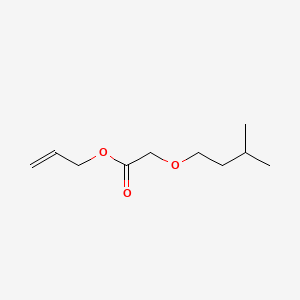

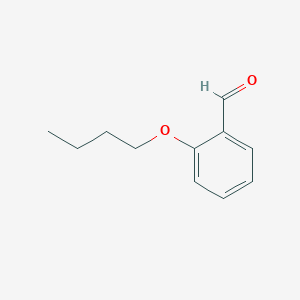

Molecular Structure Analysis

The molecular structure of 2-Butoxybenzaldehyde is crucial for understanding its reactivity and properties. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are often employed to elucidate the structure of this compound and its derivatives. For instance, the structure of newly synthesized compounds can be determined by FT-IR, 1H-NMR, and 13C-NMR, providing insights into their molecular configurations and potential reactivity (Kaya & Çulhaoğlu, 2012).

Chemical Reactions and Properties

2-Butoxybenzaldehyde participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. Reactions such as the cleavage of the aldehyde C-H bond using a rhodium catalyst system to produce 2-alkenoylphenols underline the compound's utility in organic synthesis (Kokubo et al., 1999). These reactions are significant for constructing complex molecular architectures from simpler building blocks.

Physical Properties Analysis

The physical properties of 2-Butoxybenzaldehyde, such as melting point, boiling point, and solubility, are essential for its handling and application in various chemical processes. While specific studies on these properties were not directly found in the current literature search, general practices in analytical and physical chemistry provide the methodologies for determining these characteristics, which are critical for its storage, handling, and application in synthesis.

Chemical Properties Analysis

The chemical properties of 2-Butoxybenzaldehyde, including its reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are of considerable interest. Studies involving the reactivity of similar aldehydes suggest that 2-Butoxybenzaldehyde could engage in a range of chemical transformations, offering pathways to a variety of functionalized products. For example, its reactions with alkynes, alkenes, or allenes under catalytic conditions to form corresponding products highlight the compound's versatility (Kokubo et al., 1999).

科学研究应用

1. 有机合成和催化

- 2-丁氧基苯甲醛衍生物已在有机合成中使用,特别是在钯催化的苯甲醛溴化反应中。这个过程对于合成取代的2-溴苯甲醛至关重要,这些是有机合成中的重要中间体(Dubost et al., 2011)。

- 涉及2-丁氧基苯甲醛相关化合物的铑催化反应已被探索,用于高效合成各种有机化合物,包括2-氨基苯甲醛,这对于异环骨架的开发是有价值的(Liu et al., 2018)。

2. 材料科学和纳米技术

- 2-丁氧基苯甲醛衍生物已参与新材料的开发,例如金属螯合聚合物。这些聚合物在包括催化和材料科学在内的各个领域具有潜在应用(Kaliyappan et al., 1996)。

- 该化合物已被用于合成壳聚糖磁性纳米颗粒,这些颗粒是有效的吸附剂,可用于去除水溶液中的染料。这种应用在环境修复和水净化中具有重要意义(Banaei et al., 2018)。

3. 分析化学

- 在分析化学中,2-丁氧基苯甲醛相关化合物已被用作光度计,用于测量各种环境中的光吸收和光化学性质。这对于理解和测量环境研究中的光化学反应至关重要(Galbavy et al., 2010)。

4. 制药和生物医学应用

- 已对2-丁氧基苯甲醛衍生物进行研究,以了解它们在放射性药物的合成中的作用。这些化合物对于开发正电子发射断层扫描的成像剂至关重要,这是医学诊断中的重要技术(Orlovskaja et al., 2016)。

- 该化合物已被研究其在癌症治疗中作为化学预防剂的潜力。研究已探讨了相关苯甲醛对肿瘤细胞的细胞毒性影响,突显了它们在开发新的癌症治疗方法中的潜力(Tseng et al., 2001)。

安全和危害

属性

IUPAC Name |

2-butoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMCOBJDZVRWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290515 | |

| Record name | 2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxybenzaldehyde | |

CAS RN |

7091-13-6 | |

| Record name | 2-Butoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7091-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。